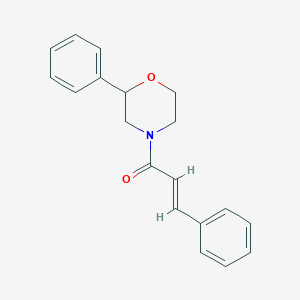

(E)-3-phenyl-1-(2-phenylmorpholino)prop-2-en-1-one

Beschreibung

(E)-3-Phenyl-1-(2-phenylmorpholino)prop-2-en-1-one is a chalcone derivative characterized by a morpholine ring substituted with a phenyl group at the 2-position and a propenone backbone. Chalcones, or α,β-unsaturated ketones, are pivotal intermediates in organic synthesis and pharmaceutical research due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Eigenschaften

IUPAC Name |

(E)-3-phenyl-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c21-19(12-11-16-7-3-1-4-8-16)20-13-14-22-18(15-20)17-9-5-2-6-10-17/h1-12,18H,13-15H2/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUKRGCSUJFSIG-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(CN1C(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-phenyl-1-(2-phenylmorpholino)prop-2-en-1-one typically involves the following steps:

Aldol Condensation: The initial step may involve an aldol condensation between benzaldehyde and acetone to form (E)-3-phenyl-2-propen-1-one.

Morpholine Addition: The next step involves the nucleophilic addition of morpholine to the enone, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, controlling reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-phenyl-1-(2-phenylmorpholino)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used for substitution reactions.

Major Products

Oxidation: Benzophenone derivatives or benzoic acid derivatives.

Reduction: Phenylpropanol or phenylpropane derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

Biology: May exhibit biological activity, making it a candidate for drug development or biochemical studies.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of (E)-3-phenyl-1-(2-phenylmorpholino)prop-2-en-1-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The enone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Morpholino vs. Pyridinyl/Piperidinyl: The morpholino group combines oxygen and nitrogen atoms, enabling both hydrogen-bond donation (N–H) and acceptance (O), unlike pyridinyl (aromatic N) or piperidinyl (aliphatic N) groups .

- Electron-Donating vs. Withdrawing Groups: Methoxy () and ethoxy () substituents enhance electron density, whereas fluorophenyl () and quinolinyl () groups introduce electron-withdrawing effects.

Physicochemical Properties

UV-Vis Absorption

Substituents significantly impact UV absorption maxima (λmax). For example:

Solubility and Crystal Packing

- The morpholino group enhances water solubility compared to non-polar analogs like (E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one () .

- Crystal packing in chalcones is governed by hydrogen bonding and π-π interactions. For instance, chalcone1 () forms dimeric H-bond networks via methoxy groups, whereas morpholino derivatives may adopt distinct packing patterns .

Enzyme Inhibition

- (E)-3-Phenyl-1-(2-(piperidin-1-yl)ethoxy)phenylprop-2-en-1-one () shows α-glucosidase inhibitory activity (IC50 ~31–38 μM), attributed to the piperidine-ethoxy spacer enhancing target interactions .

- Pyridinyl chalcones () exhibit fungicidal activity, with EC50 values <10 ppm, linked to the aromatic N-heterocycle’s bioisosteric effects .

Molecular Docking

- (E)-3-Phenyl-1-(2,2,4-trimethylquinolin-1-yl)prop-2-en-1-one () demonstrates strong binding to bacterial enzyme active sites (ΔG = −9.2 kcal/mol), suggesting the quinolinyl group’s role in hydrophobic interactions .

Biologische Aktivität

(E)-3-phenyl-1-(2-phenylmorpholino)prop-2-en-1-one, also known as a morpholino derivative of chalcone, has garnered attention in recent years for its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its pharmacological potential.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 2-phenylmorpholine with an appropriate aldehyde and a ketone under acidic or basic conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Table 1: Characterization Data

| Method | Observations |

|---|---|

| NMR | Signals corresponding to aromatic protons; characteristic morpholine peaks. |

| Mass Spectrometry | Molecular ion peak consistent with expected molecular weight. |

| IR Spectroscopy | Absorption bands indicating C=O and N-H functionalities. |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the compound against several cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). The results showed IC50 values ranging from 10 to 30 µM, indicating moderate to high potency.

Table 2: IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 25 |

The mechanism by which this compound induces apoptosis in cancer cells appears to involve the modulation of key signaling pathways, including the inhibition of histone deacetylases (HDACs) and the activation of caspases. These pathways are crucial for cell cycle regulation and apoptosis.

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been studied for its antimicrobial properties. It has shown activity against both bacterial and fungal strains.

Case Study: Antimicrobial Testing

A series of tests were conducted against Gram-positive and Gram-negative bacteria as well as fungi. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Candida albicans.

Table 3: Antimicrobial Activity

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 50 |

Pharmacokinetics and Drug-Likeness

Pharmacokinetic studies reveal that this compound exhibits favorable absorption characteristics but shows moderate intestinal permeability. The compound's drug-likeness was assessed using Lipinski's Rule of Five, indicating that it meets most criteria for oral bioavailability.

Table 4: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Intestinal Absorption | Moderate |

| Plasma Protein Binding | >99% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.